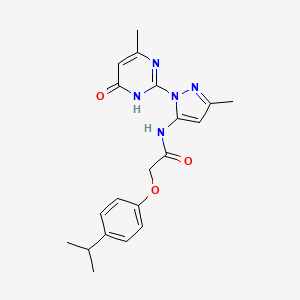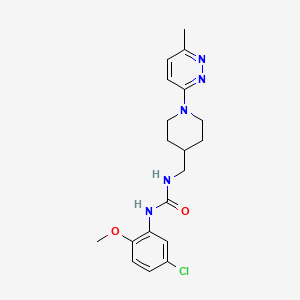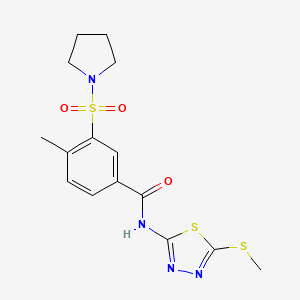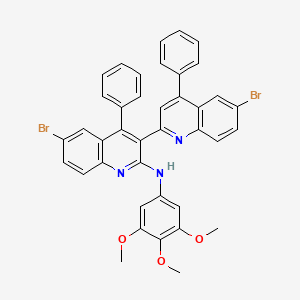
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzamides, such as “2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide”, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecule contains a total of 38 bond(s). There are 19 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in catalytic amide-forming reactions .Physical And Chemical Properties Analysis
The molecular formula of “2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” is C15H22ClNO2S, with an average mass of 315.859 Da and a monoisotopic mass of 315.105988 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: has been studied for its potential antimicrobial properties. Derivatives of naphthoquinones, which share a similar structure, have shown effectiveness against multidrug-resistant bacteria . This suggests that the compound could be synthesized into derivatives that may serve as potent antimicrobial agents.
Antitumoral Potential
The compound’s structural similarity to naphthoquinones, which have been reported to possess antitumoral properties, indicates its potential application in cancer research . Its derivatives could be designed to target specific cancer cells, providing a pathway for the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could be used in molecular docking simulations to predict its binding affinity and efficacy against various biological targets, such as enzymes or receptors involved in disease pathways .
Antioxidant Properties
Compounds with antioxidant properties are essential in combating oxidative stress, which is implicated in numerous diseases. The chemical structure of 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide suggests it could be explored for its antioxidant capabilities, contributing to the prevention or treatment of oxidative stress-related conditions .
Drug Resistance Studies
The rise of drug-resistant pathogens is a significant concern in healthcare. Research into compounds like 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could provide insights into mechanisms of resistance and help in developing strategies to overcome resistance in bacteria and cancer cells .
Pharmacological Enhancements
Chemical modification of pharmaceutical compounds can enhance their pharmacological properties. By introducing different chemical groups to the core structure of 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide , researchers can potentially improve its solubility, efficacy, and bioavailability, making it a candidate for drug development .
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBPEWGHWGFXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)

![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)